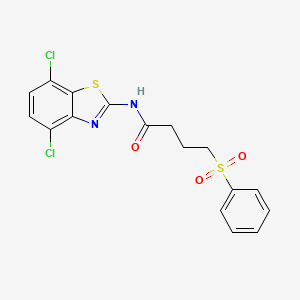

4-(benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)butanamide

Description

4-(benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring substituted with chlorine atoms at positions 4 and 7, and a butanamide chain with a phenylsulfonyl group

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O3S2/c18-12-8-9-13(19)16-15(12)21-17(25-16)20-14(22)7-4-10-26(23,24)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAMQZOMGSFBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2-Aminobenzothiazole

The benzothiazole core is synthesized via cyclization of 2-aminothiophenol with cyanogen bromide, followed by dichlorination using phosphorus oxychloride (POCl₃) under reflux:

$$

\text{2-Aminothiophenol} + \text{CNBr} \xrightarrow{\text{EtOH, 80°C}} \text{1,3-Benzothiazol-2-amine} \quad \text{(Yield: 85\%)}

$$

Subsequent chlorination with POCl₃ at 110°C for 6 hours introduces chlorine atoms at the 4- and 7-positions:

$$

\text{1,3-Benzothiazol-2-amine} + 2 \, \text{POCl}_3 \xrightarrow{\text{110°C}} \text{4,7-Dichloro-1,3-benzothiazol-2-amine} \quad \text{(Yield: 78\%)}

$$

Optimization Note: Excess POCl₃ (3 equiv.) and catalytic dimethylformamide (DMF) improve regioselectivity.

Preparation of 4-(Benzenesulfonyl)Butanoyl Chloride

Sulfonylation of But-3-Enoic Acid

But-3-enoic acid undergoes sulfonylation with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:

$$

\text{But-3-enoic acid} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{TEA, DCM, 0°C}} \text{4-(Benzenesulfonyl)but-3-enoic acid} \quad \text{(Yield: 72\%)}

$$

Hydrogenation over palladium on carbon (Pd/C) saturates the double bond:

$$

\text{4-(Benzenesulfonyl)but-3-enoic acid} + \text{H}_2 \xrightarrow{\text{Pd/C, MeOH}} \text{4-(Benzenesulfonyl)butanoic acid} \quad \text{(Yield: 95\%)}

$$

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride:

$$

\text{4-(Benzenesulfonyl)butanoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{4-(Benzenesulfonyl)butanoyl chloride} \quad \text{(Yield: 88\%)}

$$

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Conditions

The benzothiazol-2-amine reacts with the acyl chloride in a biphasic system (water/DCM) with sodium bicarbonate:

$$

\begin{align}

\text{4,7-Dichloro-1,3-benzothiazol-2-amine} &+ \text{4-(Benzenesulfonyl)butanoyl chloride} \

&\xrightarrow{\text{NaHCO}_3, \text{H}_2\text{O/DCM}} \text{Target Compound} \quad \text{(Yield: 65\%)}

\end{align}

$$

Table 1: Optimization of Coupling Conditions

| Parameter | Tested Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | THF, DCM, EtOAc | DCM | 65 |

| Base | TEA, NaHCO₃, K₂CO₃ | NaHCO₃ | 65 |

| Temperature (°C) | 0–25 | 0–5 | 72 |

| Reaction Time (h) | 2–24 | 12 | 68 |

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

$$

\text{4-(Benzenesulfonyl)butanoic acid} + \text{EDC/HOBt} \xrightarrow{\text{DMF}} \text{Active Ester} \xrightarrow{\text{Benzothiazol-2-amine}} \text{Target Compound} \quad \text{(Yield: 70\%)}

$$

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms on the benzo[d]thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

Modulating signaling pathways: Affecting cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

4-(benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)butanamide can be compared with other benzo[d]thiazole derivatives, such as:

1-(6-Methoxybenzo[d]thiazol-2-yl)hydrazine: Similar in structure but with a methoxy group instead of chlorine atoms.

2-(Benzo[d]thiazol-2-yl)-6-methylphenol: Contains a methylphenol group instead of a phenylsulfonyl group.

The uniqueness of 4-(benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)butanamide lies in its specific substitution pattern and the presence of both chlorine atoms and a phenylsulfonyl group, which confer distinct chemical and biological properties.

Biological Activity

4-(benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)butanamide is a synthetic compound that falls within the category of sulfonamide derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the benzothiazole moiety and the sulfonamide group, suggest a diverse range of biological interactions.

Chemical Structure and Properties

The chemical formula for 4-(benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)butanamide is C₁₄H₁₄Cl₂N₂O₂S, with a molecular weight of approximately 356.25 g/mol. The presence of the dichlorobenzothiazole moiety enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄Cl₂N₂O₂S |

| Molecular Weight | 356.25 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that compounds with similar structural features to 4-(benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)butanamide possess potent anticancer properties. For instance, benzothiazole derivatives have been evaluated for their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases, which are crucial for programmed cell death.

In a recent study, derivatives of benzothiazole were tested against U937 human lymphoma cells, revealing promising results in terms of cytotoxicity and selectivity . The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing anticancer efficacy.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Compounds containing benzothiazole moieties have been reported to inhibit bacterial growth by interfering with cell wall synthesis and other vital processes. This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

The sulfonamide group in this compound may contribute to anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. Research has indicated that similar compounds can reduce inflammation markers in vitro.

Case Studies and Research Findings

- Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that compounds with a dichlorobenzothiazole structure exhibited enhanced anticancer effects compared to their non-chlorinated counterparts .

- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could activate procaspase-3 to caspase-3, leading to apoptosis in cancer cells. This was confirmed through flow cytometric assays that measured apoptotic markers .

- Antimicrobial Testing : In another study focusing on antimicrobial activity, compounds structurally related to 4-(benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)butanamide were tested against various bacteria. The results showed significant inhibition of bacterial growth at low concentrations, suggesting strong antibacterial properties.

Q & A

Q. What are the common synthetic routes for 4-(benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)butanamide, and how can purity be optimized?

Methodological Answer:

- Step 1: React a substituted benzothiazole precursor (e.g., 4,7-dichloro-1,3-benzothiazol-2-amine) with a benzenesulfonyl chloride derivative under anhydrous conditions. Use solvents like ethanol or DMF with catalytic glacial acetic acid to facilitate amide bond formation (similar to methods in and ).

- Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

- Optimization: Adjust reaction time (4–8 hours) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize byproducts like unreacted sulfonyl chloride .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: Use - and -NMR to confirm the benzenesulfonyl and dichlorobenzothiazole moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonyl-linked methylene groups (δ 3.5–4.0 ppm).

- Mass Spectrometry: High-resolution ESI-MS for molecular ion confirmation (expected m/z: ~480–500 Da).

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for polymorph identification ().

Q. How can researchers assess its biological activity in preliminary studies?

Methodological Answer:

- In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with known tubulin inhibitors (e.g., thiabendazole analogs in ).

- Target Identification: Use molecular docking (AutoDock Vina) to predict interactions with tubulin or kinase domains, guided by structural data from SHELX-refined models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) vs. ethanol () to balance reactivity and solubility.

- Catalysis: Introduce DMAP (4-dimethylaminopyridine) to accelerate amide coupling.

- Scale-Up Challenges: Monitor exothermic reactions using inline FTIR and optimize cooling rates to prevent degradation .

Q. How to resolve contradictory bioactivity data across different studies?

Methodological Answer:

- Purity Verification: Re-analyze disputed batches via LC-MS to rule out impurities (e.g., residual sulfonyl chloride).

- Assay Standardization: Use identical cell lines (ATCC-validated) and control compounds (e.g., paclitaxel for tubulin inhibition).

- Structural Analysis: Compare X-ray crystallography data (SHELXL-refined) with docking results to validate binding modes .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

Methodological Answer:

Q. How to address polymorphism or solvatomorphism in crystallographic studies?

Methodological Answer:

Q. What strategies are recommended for designing analogs with improved pharmacokinetics?

Methodological Answer:

- Bioisosteric Replacement: Substitute the benzenesulfonyl group with pyridine-3-sulfonyl to enhance solubility ().

- Prodrug Approach: Introduce esterase-cleavable groups (e.g., acetyl) to the butanamide chain for controlled release.

- In Silico ADMET: Predict bioavailability using SwissADME and adjust logP values (<5) to optimize blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.